S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate
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Overview
Description
S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, a heptyloxy chain, and a benzene carbothioate moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 4-phenoxyphenyl sulfone
- 4-Fluorophenyl 4-methoxyphenyl sulfone
- 4-Chlorophenyl 4-phenoxyphenyl sulfone
Uniqueness
S-(4-Fluorophenyl) 4-(heptyloxy)benzene-1-carbothioate stands out due to its heptyloxy chain and carbothioate moiety, which provide unique chemical and physical properties. These features make it particularly valuable in specific research and industrial applications, differentiating it from other similar compounds .
Properties
CAS No. |
61538-22-5 |
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Molecular Formula |
C20H23FO2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
S-(4-fluorophenyl) 4-heptoxybenzenecarbothioate |
InChI |
InChI=1S/C20H23FO2S/c1-2-3-4-5-6-15-23-18-11-7-16(8-12-18)20(22)24-19-13-9-17(21)10-14-19/h7-14H,2-6,15H2,1H3 |
InChI Key |
YDWXJPLUEGFZGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
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